N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and is known for its diverse biological activities.
Mechanism of Action
Target of Action
Typically, a compound like “2-methyl-N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” would be designed to interact with specific biological targets, such as proteins or enzymes. These targets are often implicated in disease processes and are chosen for their ability to influence the disease state when modulated by a drug .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the target molecule. This can result in a change in the target’s activity, which can influence the progression of the disease. The exact nature of this interaction and the resulting changes would depend on the specific properties of the compound and the target .
Biochemical Pathways
The interaction between the compound and its target would likely affect various biochemical pathways. This could result in a cascade of effects, influencing various aspects of cellular function and potentially leading to the desired therapeutic effect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and overall effect. Factors such as how well the compound is absorbed into the body, how it is distributed to various tissues, how it is metabolized, and how it is excreted would all play a role in determining the compound’s effectiveness .
Result of Action
The ultimate result of the compound’s action would depend on a variety of factors, including the nature of the disease being treated, the specific effects of the compound on its target and downstream pathways, and individual patient factors .
Action Environment
The environment in which the compound acts can also influence its effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how well the compound interacts with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Carboxamide Formation: The carboxamide group can be formed by reacting the appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonyl chlorides, acid chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(3-(sulfonamido)phenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- 2-methyl-N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
- 2-methyl-N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-sulfonamide
Uniqueness
The uniqueness of N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cinnoline core, along with the methylsulfonamido and carboxamide groups, allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-21-16(22)9-12-8-11(6-7-15(12)19-21)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,9-11,20H,6-8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVGOUXMUDMHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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